Estrogen Receptor (ER) Binding Affinity: Low Affinity Differentiates from 4-Hydroxytamoxifen and Endoxifen
In competitive binding assays using rat uterine estrogen receptor, tamoxifen and its primary metabolite N-desmethyltamoxifen exhibit similar relative binding affinities (RBAs) of approximately 1-2% relative to 17β-estradiol (set to 100) [1][2]. In contrast, 4-hydroxytamoxifen demonstrates an RBA of 110-188 under the same conditions, representing a >100-fold increase in potency [1][2]. N-Methyl-N-(2-hydroxyethyl)tamoxifen, as a tertiary amine metabolite with a hydroxyethyl side chain, is structurally distinct from these primary metabolites and is not expected to exhibit the high ER affinity characteristic of 4-hydroxylated metabolites [3]. This low ER affinity profile is a defining feature that differentiates it from the high-affinity metabolites 4-hydroxytamoxifen and endoxifen (RBA 181) [4].
| Evidence Dimension | Relative Binding Affinity (RBA) for Estrogen Receptor |
|---|---|
| Target Compound Data | Not directly reported; predicted low affinity based on structural class (tertiary amine, no 4-hydroxy group). |
| Comparator Or Baseline | 4-Hydroxytamoxifen: RBA 110-188 (relative to estradiol = 100); Endoxifen: RBA 181; Tamoxifen: RBA 1-2.8; N-Desmethyltamoxifen: RBA 1.1-2.4. |
| Quantified Difference | >100-fold lower affinity predicted for N-Methyl-N-(2-hydroxyethyl)tamoxifen compared to 4-hydroxylated metabolites. |
| Conditions | Rat uterus estrogen receptor competition assay at 0-25°C; 17β-estradiol as reference ligand. |
Why This Matters
This distinct low-affinity profile makes it an essential tool for studying non-ER-mediated mechanisms and off-target effects of tamoxifen metabolites.
- [1] Wakeling AE, et al. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites. Cancer Treat Rep. 1980;64(6-7):741-4. PMID: 7427959. View Source
- [2] Reddel RR, et al. Effects of Biologically Active Metabolites of Tamoxifen on the Proliferation Kinetics of MCF-7 Human Breast Cancer Cells in Vitro. Cancer Res. 1983;43(10):4618-4624. View Source
- [3] Murphy CS, et al. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro. Mol Pharmacol. 1990;38(5):737-43. View Source
- [4] PMC2895727. Table 1: Relative Binding Affinities of Tamoxifen and Metabolites. View Source
